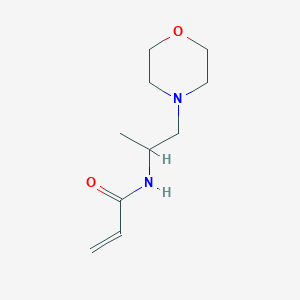![molecular formula C16H17NO2 B7557677 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol](/img/structure/B7557677.png)
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol, also known as chroman-4-ol, is a synthetic compound that belongs to the class of chromenes. It has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Chroman-4-ol has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer, antidiabetic, and antiviral properties. In pharmacology, it has been studied for its antioxidant, anti-inflammatory, and neuroprotective effects. In biochemistry, it has been researched for its ability to inhibit enzymes and modulate protein-protein interactions.
Mécanisme D'action
The mechanism of action of 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol is not fully understood. However, studies have suggested that it exerts its effects through various pathways, including the inhibition of enzymes such as tyrosinase and alpha-glucosidase, modulation of protein-protein interactions, and scavenging of free radicals.
Biochemical and Physiological Effects
Chroman-4-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce oxidative stress, and modulate inflammatory responses. In vivo studies have shown that it can improve glucose tolerance, reduce insulin resistance, and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Chroman-4-ol has several advantages for lab experiments. It is relatively easy to synthesize, stable under normal laboratory conditions, and has low toxicity. However, its limitations include its low solubility in water, which can make it difficult to use in aqueous-based assays, and its limited availability, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol. Some of these include:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases.
2. Studying its mechanism of action in more detail to identify new targets for drug development.
3. Developing more efficient synthesis methods to increase the yield and reduce the cost of production.
4. Exploring its potential as a food preservative due to its antioxidant properties.
5. Investigating its potential as a cosmetic ingredient due to its ability to inhibit tyrosinase, which is involved in melanin production.
Conclusion
In conclusion, 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol and to develop it into a useful therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol involves the reaction of 4-hydroxycoumarin with paraformaldehyde and an amine catalyst to form the intermediate 2-(4-formyl-3,4-dihydrocoumarinyl)ethanamine. The intermediate is then reacted with phenol under acidic conditions to produce 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol. The yield of the synthesis method is approximately 50%.
Propriétés
IUPAC Name |
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-7-3-1-5-12(15)11-17-14-9-10-19-16-8-4-2-6-13(14)16/h1-8,14,17-18H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOOWBAFTURLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NCC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)
![2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide](/img/structure/B7557616.png)

![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)
![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)




![2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide](/img/structure/B7557679.png)
![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)
